molecular formula C13H9BrN4O2S2 B11252601 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11252601
M. Wt: 397.3 g/mol
InChI Key: UUZYUIRGBBGMOZ-UHFFFAOYSA-N
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Description

The compound 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the bromophenyl group can interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the thiadiazolo[2,3-c][1,2,4]triazin-4-one ring system distinguishes it from other similar compounds.
  • The combination of sulfur, nitrogen, and oxygen atoms within the heterocyclic structure imparts unique chemical and biological properties.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H9BrN4O2S2

Molecular Weight

397.3 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C13H9BrN4O2S2/c1-7-11(20)18-12(16-15-7)22-13(17-18)21-6-10(19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3

InChI Key

UUZYUIRGBBGMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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